Sunitinib, known by its molecular derivative Sunitinib-d10, is a small molecule tyrosine kinase inhibitor with significant clinical efficacy in the treatment of various malignancies. It was developed to overcome the limitations of earlier tyrosine kinase inhibitors, such as SU6668 and SU5416, which exhibited poor pharmacologic properties and limited efficacy1. Sunitinib has been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and imatinib-refractory gastrointestinal stromal tumors (GISTs)16. Its broad-spectrum activity against receptor tyrosine kinases (RTKs) has positioned it as a standard of care in certain cancer therapies235678.
Sunitinib is the standard first-line therapy for advanced clear cell renal cell carcinoma (ccRCC). It inhibits ccRCC growth primarily through antiangiogenic mechanisms rather than direct targeting of tumor cells2. The inhibition of Stat3 by sunitinib in renal cell carcinoma induces tumor cell apoptosis and reduces immunosuppressive cells, which may enhance its antitumor efficacy7.
For GISTs that are resistant to imatinib, sunitinib has shown definitive efficacy. It targets mutations in Kit and PDGFRalpha, which are common in these tumors68. The multitargeted approach of sunitinib is crucial for the treatment of these malignancies56.
Sunitinib has demonstrated clinical activity in neuroendocrine, colon, and breast cancers in phase II studies1. It also shows potential in the treatment of pediatric medulloblastomas by inducing apoptosis and inhibiting cell proliferation through the inhibition of STAT3 and AKT pathways9.
Sunitinib directly inhibits catecholamine synthesis and secretion in pheochromocytoma tumor cells by blocking VEGFR-2 via PLC-γ-related pathways10. This suggests that sunitinib's action is not limited to antiangiogenic effects but also includes direct targeting of tumor cells.
Sunitinib-d10 falls under the classification of pharmaceutical compounds, specifically as a multi-targeted receptor tyrosine kinase inhibitor. It is designed to inhibit various receptor tyrosine kinases involved in tumor growth and progression, making it valuable in cancer treatment research.
The synthesis of Sunitinib-d10 involves a modified approach to producing the original Sunitinib compound. The synthesis method aims to improve yield and efficiency compared to traditional methods.
Sunitinib-d10 maintains a similar molecular structure to that of Sunitinib, with the incorporation of deuterium atoms affecting its mass and potentially its metabolic stability.
The presence of deuterium alters the vibrational frequencies of bonds involving hydrogen, which can be detected using techniques such as nuclear magnetic resonance spectroscopy, aiding in pharmacokinetic studies.
Sunitinib-d10 participates in various chemical reactions typical for multi-targeted tyrosine kinase inhibitors:
Sunitinib-d10 acts by inhibiting multiple receptor tyrosine kinases involved in tumor angiogenesis and growth factor signaling.
Sunitinib-d10 is primarily used in scientific research settings:
Sunitinib-d10 (Synonyms: SU 11248-d10; CAS: 1126721-82-1) is a deuterated analog of the multi-targeted receptor tyrosine kinase inhibitor sunitinib. Its molecular formula is C₂₂H₁₇D₁₀FN₄O₂, with a molecular weight of 408.54 g/mol. The compound features ten deuterium atoms (²H) specifically incorporated at the diethylaminoethyl side chain, replacing all hydrogen atoms in the two ethyl groups (–N(CH₂CH₃)₂). This results in a –N(CD₂CD₃)₂ moiety, confirmed as a pentadeuterated ethyl group (N–C(CD₂CD₃)) configuration [1] [4]. The core structure retains the original sunitinib framework: a 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide scaffold. The deuterium labeling is stereochemically inert and does not alter the planar geometry or the Z-configuration of the exocyclic double bond critical for target binding [4] [8].
Table 1: Atomic Specification of Sunitinib-d10
Position | Elemental Composition | Isotope Modification |
---|---|---|
Diethylaminoethyl Side Chain | C₆D₁₀N | –N(CD₂CD₃)₂ |
Pyrrole-3-carboxamide Core | C₁₆H₁₇FN₃O₂ | No deuterium substitution |
Entire Molecule | C₂₂H₁₇D₁₀FN₄O₂ | Ten deuterium atoms |
Deuteration aims to leverage the deuterium kinetic isotope effect (DKIE), where the stronger carbon-deuterium bond (bond dissociation energy: ~464 kJ/mol vs. ~439 kJ/mol for C–H) increases the activation energy for oxidative cleavage. This stabilizes the molecule against cytochrome P450 (CYP3A4)-mediated metabolism, particularly at the diethylamino group—a known site of N-dealkylation in non-deuterated sunitinib (SU11248) [2] [5]. While the primary pharmacological activity remains unchanged due to identical target-binding domains, deuterated sunitinib exhibits enhanced metabolic resistance:
Table 2: Functional Comparison of Sunitinib and Sunitinib-d10
Parameter | Sunitinib | Sunitinib-d10 | Significance |
---|---|---|---|
Molecular Weight | 398.48 g/mol | 408.54 g/mol | Mass shift detectable via mass spectrometry |
VEGFR2 IC₅₀ | 80 nM | 80 nM | Unaltered target inhibition |
Metabolic Site Vulnerability | High (N-deethylation) | Reduced | C–D bond resists oxidative cleavage |
Key Metabolite | Sunitinib N-oxide | Sunitinib N-oxide-d10 | Altered metabolite kinetics |
Solubility: Sunitinib-d10 exhibits limited aqueous solubility, similar to its non-deuterated parent. It is soluble in dimethyl sulfoxide (DMSO) at 20.83 mg/mL (50.99 mM) under heating (80°C) and sonication. This property necessitates organic solvents for in vitro assays [1].Stability: The compound is stable for ≥2 years at 4°C and ≥3 years at –20°C when stored as a powder. In DMSO solutions, it retains integrity for 6 months at –80°C and 1 month at –20°C. Deuterium substitution does not alter hydrolytic or thermal susceptibility but may reduce oxidative degradation rates in solution [1] [4].Light Sensitivity: Sunitinib-d10 is photosensitive due to its indole-derived chromophore. It forms a yellow crystalline solid and requires protection from light to prevent E/Z isomerization or oxidative decomposition [4] [8]. Handling must occur under amber light, and solutions should be stored in opaque containers.
Table 3: Physicochemical Profile of Sunitinib-d10
Property | Conditions | Value | Handling Requirements |
---|---|---|---|
Solubility | DMSO, 80°C | 20.83 mg/mL | Sonication and heating required |
Solid-State Stability | -20°C (powder) | >3 years | Desiccated, inert atmosphere |
Solution Stability | -80°C (DMSO) | 6 months | Aliquoted to avoid freeze-thaw cycles |
Light Sensitivity | Ambient light | High | Amber glassware; dark storage |
Nuclear Magnetic Resonance: Sunitinib-d10 characterization employs ¹H/¹³C-NMR at 900 MHz and 225 MHz, respectively. Key features include:
High-Resolution Mass Spectrometry: Electrospray ionization–quadrupole time-of-flight (ESI-QTOF) analysis confirms the molecular ion [M+H]⁺ at m/z 409.547, with a 0.99 ppm deviation from theoretical mass (408.54 g/mol). Isotopic clusters show a 10 Da shift versus non-deuterated sunitinib ([M+H]⁺ m/z 399.48) and a characteristic 1:1:1 pattern for D₁₀ labeling. Fragmentation patterns mirror sunitinib, except for deuterium-retaining ions (e.g., m/z 283.2 [C₁₇D₁₀H₆FN₂O₂]⁺) [3] [4] [7].
Hybrid Structural Validation: Combining NMR and HRMS data with in silico predictions (e.g., MetFrag) resolves ambiguities in metabolite identification, as demonstrated for deuterated analogs in plant and human metabolomics [7]. This approach differentiates sunitinib-d10 from its N-oxide metabolite, which shows a +16 Da shift (m/z 425.269) [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1